molecular formula C20H28N4O2 B7176654 N-(1-benzylpiperidin-4-yl)-5-methoxy-N,1,3-trimethylpyrazole-4-carboxamide

N-(1-benzylpiperidin-4-yl)-5-methoxy-N,1,3-trimethylpyrazole-4-carboxamide

Cat. No.: B7176654
M. Wt: 356.5 g/mol
InChI Key: MMHZQHREQOVGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-5-methoxy-N,1,3-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-15-18(20(26-4)23(3)21-15)19(25)22(2)17-10-12-24(13-11-17)14-16-8-6-5-7-9-16/h5-9,17H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHZQHREQOVGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)N(C)C2CCN(CC2)CC3=CC=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-5-methoxy-N,1,3-trimethylpyrazole-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The pyrazole ring is then synthesized and attached to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-5-methoxy-N,1,3-trimethylpyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-5-methoxy-N,1,3-trimethylpyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-5-methoxy-N,1,3-trimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(1-benzylpiperidin-4-yl)-5-methoxy-N,1,3-trimethylpyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and carboxamide groups, in particular, contribute to its potential as a therapeutic agent and its versatility in chemical synthesis .

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